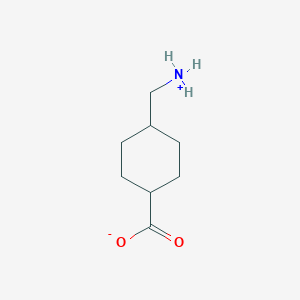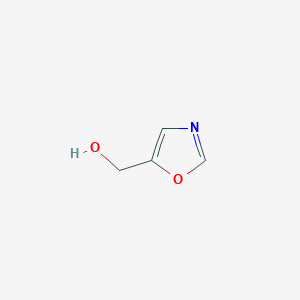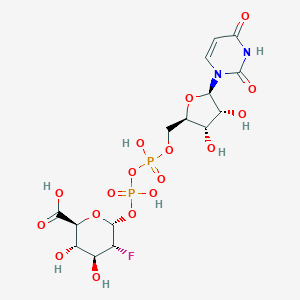
Udp-2-fluoro-2-deoxyglucuronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
UDP-2-fluoro-2-deoxyglucuronic acid (UDP-GlcUA) is an important molecule in the field of glycobiology. It is a nucleotide sugar that is involved in the biosynthesis of glycosaminoglycans (GAGs), which are a class of complex carbohydrates that are found in the extracellular matrix of many tissues in the body. UDP-GlcUA is synthesized by a series of enzymatic reactions that involve the conversion of glucose to UDP-glucose, followed by the addition of a uridine monophosphate (UMP) group and the oxidation of the C-6 hydroxyl group to a carboxyl group.
Mecanismo De Acción
Udp-2-fluoro-2-deoxyglucuronic acid acts as a substrate for the enzymes that are involved in the biosynthesis of GAGs. Specifically, it is involved in the synthesis of hyaluronic acid, which is a major component of the extracellular matrix. Udp-2-fluoro-2-deoxyglucuronic acid is also involved in the synthesis of other GAGs, including chondroitin sulfate and heparan sulfate.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Udp-2-fluoro-2-deoxyglucuronic acid are largely related to its role in the biosynthesis of GAGs. GAGs are important components of the extracellular matrix and are involved in a wide range of biological processes, including cell adhesion, cell signaling, and tissue development. Udp-2-fluoro-2-deoxyglucuronic acid has also been shown to play a role in the regulation of inflammation and immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of studying Udp-2-fluoro-2-deoxyglucuronic acid in the laboratory is that it is a well-characterized molecule that is involved in a well-understood biosynthetic pathway. This makes it relatively easy to study the effects of Udp-2-fluoro-2-deoxyglucuronic acid on GAG biosynthesis and other biological processes. However, one limitation of studying Udp-2-fluoro-2-deoxyglucuronic acid is that it is a relatively complex molecule that is difficult to synthesize in large quantities. This can make it challenging to perform large-scale experiments with Udp-2-fluoro-2-deoxyglucuronic acid.
Direcciones Futuras
There are several future directions for research on Udp-2-fluoro-2-deoxyglucuronic acid. One area of interest is the role of Udp-2-fluoro-2-deoxyglucuronic acid in the regulation of inflammation and immune responses. Another area of interest is the development of new synthetic methods for Udp-2-fluoro-2-deoxyglucuronic acid that would allow for larger-scale experiments. Additionally, there is interest in studying the effects of Udp-2-fluoro-2-deoxyglucuronic acid on other biological processes, such as tissue development and wound healing.
Métodos De Síntesis
The synthesis of Udp-2-fluoro-2-deoxyglucuronic acid involves several enzymatic steps that are catalyzed by specific enzymes. The first step involves the conversion of glucose to UDP-glucose by the enzyme UDP-glucose pyrophosphorylase. This reaction is followed by the addition of a UMP group to UDP-glucose by the enzyme UDP-glucose dehydrogenase. The final step involves the oxidation of the C-6 hydroxyl group of UDP-glucuronic acid by the enzyme UDP-glucuronic acid 4-epimerase.
Aplicaciones Científicas De Investigación
Udp-2-fluoro-2-deoxyglucuronic acid has been extensively studied in the field of glycobiology due to its importance in the biosynthesis of GAGs. GAGs are involved in a wide range of biological processes, including cell adhesion, cell signaling, and tissue development. Udp-2-fluoro-2-deoxyglucuronic acid has also been shown to play a role in the regulation of inflammation and immune responses.
Propiedades
Número CAS |
149091-03-2 |
|---|---|
Nombre del producto |
Udp-2-fluoro-2-deoxyglucuronic acid |
Fórmula molecular |
C15H21FN2O17P2 |
Peso molecular |
582.28 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-fluoro-3,4-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C15H21FN2O17P2/c16-6-8(21)9(22)11(13(24)25)33-14(6)34-37(29,30)35-36(27,28)31-3-4-7(20)10(23)12(32-4)18-2-1-5(19)17-15(18)26/h1-2,4,6-12,14,20-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,17,19,26)/t4-,6-,7-,8-,9+,10-,11+,12-,14-/m1/s1 |
Clave InChI |
ZXGAFQYUWRNMFJ-PCZBHKJPSA-N |
SMILES isomérico |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)F)O)O |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)F)O)O |
SMILES canónico |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)F)O)O |
Otros números CAS |
149091-03-2 |
Sinónimos |
UDP-2-fluoro-2-deoxyglucuronic acid UDP-FDGLU uridine diphosphate 2-fluoro-2-deoxy-D-glucuronic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



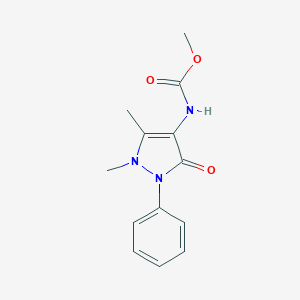
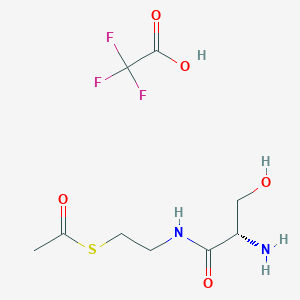
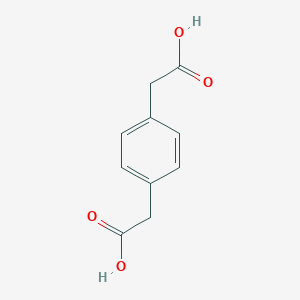
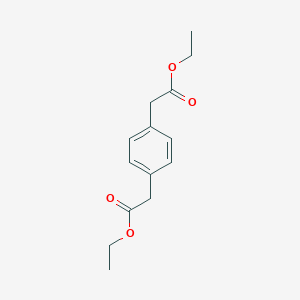
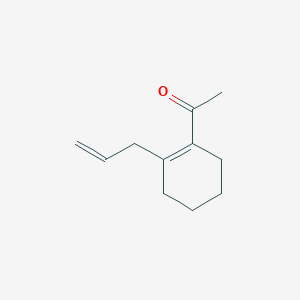
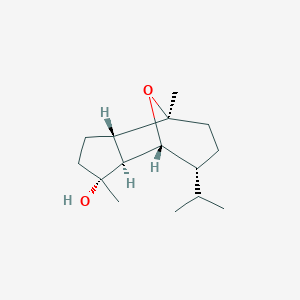
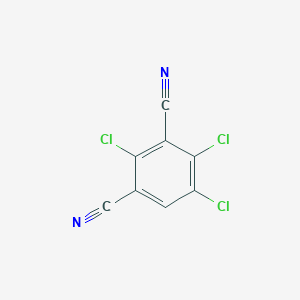
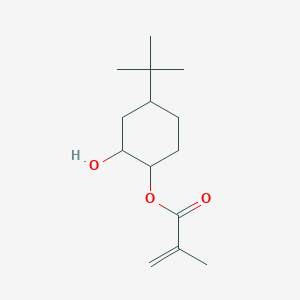
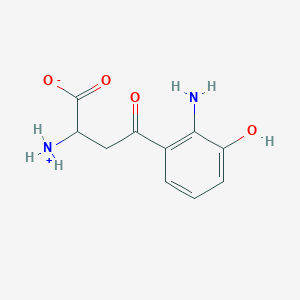
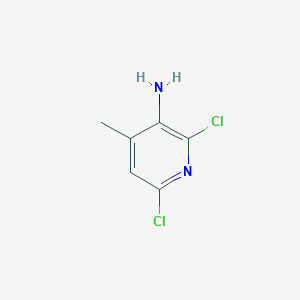
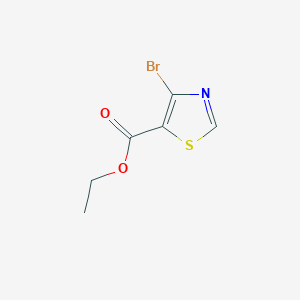
![(R)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B140764.png)
